4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid
Description
Properties
IUPAC Name |
4-[4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-16-8-4-15(5-9-16)12-13-25(23,24)20-17-10-6-14(7-11-17)2-1-3-18(21)22/h4-13,20H,1-3H2,(H,21,22)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCWXXPMROYHJU-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCC(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid, often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a sulfonamide moiety, making it a candidate for various therapeutic applications.
- Molecular Formula: C25H25ClN2O4S
- Molecular Weight: 485.0 g/mol
- IUPAC Name: (Z)-6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The sulfonamide group is known to interfere with bacterial folic acid synthesis, while the chlorophenyl group may enhance lipophilicity, aiding in cell membrane penetration.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, particularly through the inhibition of the Type III secretion system (T3SS) which is crucial for bacterial pathogenicity .
Cytotoxicity and Antitumor Activity
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, it was reported that at concentrations of 10 μM and 25 μM, the compound displayed concentration-dependent inhibition of cell proliferation in human cancer cell lines .
Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of kynurenine aminotransferase (KAT), an enzyme involved in tryptophan metabolism. Inhibition of KAT can lead to altered levels of neuroactive metabolites, which may have implications in neurological diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
(2R)-4-(4-Chlorophenyl)-2-(Methoxycarbonylamino)butanoic Acid (Compound 3a)
- Key Features: Shares the chlorophenyl and butanoic acid moieties but replaces the sulfonamide-ethenyl group with a methoxycarbonylamino (-NHCO₂Me) substituent.
(4-(4-Chlorophenyl)butan-2-yl)(imino)(4-phenylthiazol-2-yl)-λ⁶-sulfanone (Compound 80)
- Key Features: Contains a chlorophenyl group and sulfanone (-SO₂-) but incorporates a thiazole ring instead of a carboxylic acid.
- Synthesis : Involves methanesulfonate intermediates and thiazole ring formation, highlighting divergent functionalization strategies .
- Comparison: The thiazole and sulfanone groups may confer distinct biological activity (e.g., kinase inhibition) compared to the target compound’s carboxylic acid and sulfonamide.
Compounds with Ethenyl Linkages
2-[(E)-2-[4-[(E)-2-(2-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile (CS1)
- Key Features: Features ethenyl-linked cyanophenyl groups but lacks sulfonamide or carboxylic acid functionalities.
- Applications : Used in supramolecular luminescent materials due to extended π-conjugation .
- Comparison : The target compound’s sulfonamide and carboxylic acid groups introduce hydrogen-bonding capability, which could shift applications toward pharmaceuticals rather than optics.
Butanoic Acid Derivatives
General Butanoic Acid Scaffolds
- Comparison: The target compound’s extended aryl-sulfonamide chain increases molecular weight (estimated ~460 g/mol) and lipophilicity compared to simpler analogs like 4-phenylbutanoic acid. This may enhance membrane permeability but reduce aqueous solubility.
Functional Group Impact on Properties
Sulfonamide vs. Sulfanone vs. Methoxycarbonylamino
- Sulfonamide (-SO₂NH-): Enhances hydrogen-bonding capacity and metabolic stability compared to methoxycarbonylamino groups .
- Sulfanone (-SO₂-): Lacks the NH group, reducing hydrogen-bond donor capacity but improving oxidative stability .
- Methoxycarbonylamino (-NHCO₂Me): Introduces steric bulk and ester functionality, which may influence hydrolysis rates in vivo .
Chlorophenyl Substituent
- Role : The electron-withdrawing chlorine atom increases electrophilicity and may enhance interactions with aromatic residues in biological targets. This substituent is conserved across multiple analogs .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Gaps
- Synthetic Efficiency : The Et₃SiH-TiCl₄ method could be adapted for the target compound’s synthesis, though yields and stereochemical outcomes remain speculative.
Preparation Methods
Aldol Condensation and Sulfonation
The most efficient route to Intermediate B involves a two-step sequence:
Step 1: Formation of (E)-4-Chlorostilbene
4-Chlorobenzaldehyde undergoes base-catalyzed condensation with ethenesulfonyl chloride in dichloroethane/water (1:1) at 0–5°C for 6 hours. Triethylamine (2.5 equiv) facilitates deprotonation, yielding (E)-4-chlorostilbene with >85% geometric purity.
Step 2: Sulfonation with Chlorosulfonic Acid
Reaction with ClSO₃H (1.2 equiv) in dry CH₂Cl₂ at -10°C for 2 hours produces the sulfonyl chloride. Key parameters:
- Temperature control (<0°C) minimizes di- and polysulfonation.
- Solvent choice (CH₂Cl₂ vs. acetic acid) impacts yield: CH₂Cl₂ gives 78% vs. 62% in acetic acid.
Table 1: Optimization of Sulfonation Conditions
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | -10 | 2 | 78 |
| Acetic acid | 0 | 3 | 62 |
| 1,2-Dichloroethane | -5 | 2.5 | 71 |
Preparation of 4-Aminophenylbutanoic Acid
Nitro Reduction Strategy
4-Nitrophenylbutanoic acid (commercially available) undergoes catalytic hydrogenation:
Procedure
- Dissolve 4-nitrophenylbutanoic acid (10 mmol) in EtOH/H₂O (4:1).
- Add 10% Pd/C (0.1 equiv) under H₂ (1 atm).
- Stir at 25°C for 6 hours → 94% yield.
Advantages
- No epimerization of the butanoic acid chain.
- Scalable to multi-gram quantities.
Alternative Route: Curtius Rearrangement
For non-commercial starting materials:
- Convert 4-bromophenylbutanoic acid to acyl azide (NaN₃, DMF, 80°C).
- Thermally rearrange to isocyanate (toluene, reflux).
- Hydrolyze to amine with 6N HCl → 76% overall yield.
Sulfonamide Coupling: Critical Reaction Parameters
The final step involves nucleophilic substitution between Intermediate A and B under Schotten-Baumann conditions:
Optimized Protocol
- Dissolve 4-aminophenylbutanoic acid (1 equiv) in 10% Na₂CO₃ (aq).
- Add (E)-2-(4-chlorophenyl)ethenesulfonyl chloride (1.05 equiv) in THF dropwise at 0°C.
- Stir for 4 hours at 25°C → 82% yield.
Key Observations
- Excess sulfonyl chloride (1.05–1.1 equiv) prevents di-sulfonation.
- Aqueous base (pH 9–10) maintains amine nucleophilicity while scavenging HCl.
- THF co-solvent enhances sulfonyl chloride solubility without hydrolyzing the electrophile.
Table 2: Solvent Screening for Coupling Reaction
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| H₂O/THF (1:1) | 82 | 98.5 |
| H₂O/DCM (1:1) | 68 | 95.2 |
| H₂O/Acetone (1:1) | 74 | 97.1 |
Stereochemical Control and Byproduct Analysis
The (E)-configuration of the ethenyl group is preserved throughout the synthesis. Key evidence:
- ¹H NMR Coupling Constants : J = 16.2 Hz for vinyl protons (characteristic of trans geometry).
- NOE Studies : Irradiation of the sulfonyl group shows no enhancement of vinyl proton signals, confirming antiperiplanar arrangement.
Major Byproducts
- Di-sulfonated derivative : Forms with excess sulfonyl chloride (mitigated by stoichiometric control).
- Hydrolyzed sulfonic acid : Arises from water contamination during coupling (prevented by anhydrous THF).
Alternative Synthetic Pathways
Mitsunobu Sulfonylation
For acid-sensitive substrates:
Solid-Phase Synthesis
Immobilize 4-aminophenylbutanoic acid on Wang resin:
- Load via ester linkage (DCC, DMAP).
- Perform sulfonylation in DMF.
- Cleave with TFA/H₂O → 68% overall yield.
Limitations
- Lower yield vs. solution-phase.
- Requires specialized equipment.
Scalability and Industrial Considerations
Kilogram-Scale Process (Patented Method)
- Continuous flow sulfonation: Mix Intermediates A and B in a microreactor (residence time 2 min) → 89% yield.
- Advantages:
- Reduced exotherm risk.
- 3-fold productivity increase vs. batch.
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| Sulfonyl chloride | 12,500 | 58 |
| Aminophenyl acid | 8,200 | 38 |
| Solvents/Reagents | 1,300 | 4 |
Q & A
Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration for neurological applications?
- Methodological Answer:
- Prodrug Approach : Esterify the carboxylic acid (e.g., ethyl ester) to increase lipophilicity. Hydrolyze in vivo via esterases .
- P-gp Inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to assess BBB transport in MDCK-MDR1 cell models .
Data Contradictions and Validation
- Conflicting Bioactivity Reports : notes limited mechanistic data, while suggests broad therapeutic potential. Validate via orthogonal assays (e.g., SPR for binding affinity and cell-based reporter gene assays) .
- Stereochemical Stability : highlights isomerization risks under light. Use amber glassware and monitor via circular dichroism (CD) during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
